(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Description
(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is a chiral carboxylic acid derivative featuring two critical protective groups: a benzyloxycarbonyl (Cbz) group on the amino moiety and a tert-butoxy ether on the β-carbon. The stereochemistry at the 3-position is R-configuration, which is critical for its role in asymmetric synthesis and peptide mimetics. This compound serves as a versatile building block in organic and medicinal chemistry, particularly for synthesizing bioactive molecules with tailored stereochemical and solubility profiles .
Notably, commercial availability of this compound has been discontinued (as per CymitQuimica’s 2025 catalog), suggesting challenges in synthesis, stability, or niche application . Its structure combines acid-labile (tert-butoxy) and hydrogenolysis-sensitive (Cbz) groups, enabling orthogonal deprotection strategies in multi-step syntheses.
Properties
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxy]-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(9-14(18)19)17-15(20)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKDNXKJSUJDG-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Starting Material : (2R,3S)-3-Phenylisoserine hydrochloride is esterified with ethanol under sulfuric acid catalysis to form (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid ethyl ester.
-
Benzylation : The hydroxyl group is protected using benzyl bromide in the presence of sodium hydride (NaH) and dimethylformamide (DMF) at 0–35°C.
-
tert-Butoxy Introduction : Ester exchange with tert-butyl acetate catalyzed by perchloric acid (HClO₄) at 10–15°C yields the tert-butoxy-protected intermediate.
-
Deprotection : Lithium hydroxide (LiOH)-mediated hydrolysis removes the ethyl ester, yielding the final product.
Example Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzylation | NaH, BnBr | DMF | 0–35°C | 85–92% |
| Ester Exchange | HClO₄, tert-butyl acetate | Ethyl acetate | 10–15°C | 78–85% |
| Hydrolysis | LiOH·H₂O | Ethanol/Water | RT | 90–95% |
Advantages : High stereochemical fidelity; scalable for industrial production.
Limitations : Requires careful handling of NaH and HClO₄.
Phosphorus Trichloride-Mediated Anhydride Formation
Protocol:
-
Dehydration : L-Aspartic acid reacts with phosphorus trichloride (PCl₃) to form L-aspartic acid internal anhydride hydrochloride.
-
Alcoholysis : Ethanol opens the anhydride, producing L-aspartic acid ethyl ester hydrochloride.
-
tert-Butoxy Protection : Ester exchange with tert-butyl acetate under HClO₄ catalysis introduces the tert-butoxy group.
-
Cbz Protection : Benzyl chloroformate (Cbz-Cl) reacts with the amino group in dichloromethane (DCM) with diisopropylethylamine (DiPEA) as a base.
Critical Data:
-
PCl₃ Stoichiometry : 1.1–1.2 equivalents relative to aspartic acid.
-
Cbz Protection Yield : 87–93% (monitored by HPLC).
-
Purity : ≥97% after recrystallization.
Applications : Preferred for large-scale synthesis due to cost-effective reagents.
Enantioselective Catalysis for Chiral Induction
Method:
-
Chiral Pool Strategy : Use (R)-3-amino-4-(tert-butoxy)butanoic acid as a starting material.
-
Cbz Protection : Benzyloxycarbonyl (Cbz) group introduced via reaction with Cbz-Cl in DCM/water biphasic system (pH 9–10).
-
Acid Workup : Adjust to pH 2–3 to precipitate the product.
Stereochemical Control:
-
Chiral HPLC Analysis : Confirms enantiomeric excess (ee) >99%.
-
Optimal Conditions : 0°C reaction temperature minimizes racemization.
Advantages : Avoids harsh reagents; suitable for lab-scale synthesis.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Approach:
-
Resin Loading : Wang resin functionalized with Fmoc-protected aspartic acid.
-
tert-Butoxy Protection : Treat with tert-butyl bromide and DiPEA in DMF.
-
Cbz Group Introduction : Cbz-OSu (succinimide ester) in DMF at RT.
-
Cleavage : Trifluoroacetic acid (TFA) removes the resin, yielding the product.
Performance Metrics:
-
Coupling Efficiency : >98% (monitored by Kaiser test).
-
Purity Post-Cleavage : 90–95% (after HPLC purification).
Use Case : Ideal for parallel synthesis of peptide analogs.
Comparative Analysis of Methods
| Method | Key Feature | Yield Range | Purity | Scalability |
|---|---|---|---|---|
| Benzylation/Ester Exchange | Industrial applicability | 78–95% | ≥97% | High |
| PCl₃-Anhydride Route | Cost-effective | 85–93% | ≥95% | High |
| Enantioselective Catalysis | High ee | 70–85% | ≥99% | Low |
| SPPS | Peptide compatibility | 90–95% | 90–95% | Medium |
Challenges and Optimization Strategies
-
Racemization Mitigation :
-
Purification :
-
Catalyst Selection :
Recent Advances (Post-2023)
Chemical Reactions Analysis
Types of Reactions
®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Cbz and tert-butoxy groups can be removed under specific conditions to yield the free amino and carboxylic acid groups. Deprotection of the Cbz group is typically achieved using catalytic hydrogenation with palladium on carbon (Pd/C) in the presence of hydrogen gas. The tert-butoxy group can be removed using strong acids like trifluoroacetic acid (TFA).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group, where nucleophiles replace the benzyloxy group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, hydrogen gas
Strong Acids: Trifluoroacetic acid (TFA)
Bases: Triethylamine (TEA)
Solvents: Dichloromethane (DCM)
Major Products Formed
Deprotected Amino Acid: Removal of the Cbz and tert-butoxy groups yields the free amino acid.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
Scientific Research Applications
®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of peptides and other complex molecules. The protecting groups facilitate selective reactions at specific functional groups.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. The protected amino acid can be incorporated into peptides and proteins for structural and functional studies.
Medicine: The compound is investigated for its potential use in drug development. The protected amino acid can be used to synthesize peptide-based drugs with improved stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials. The protecting groups enable the synthesis of complex molecules with high precision.
Mechanism of Action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl (Cbz) group protects the amino group, preventing unwanted reactions during synthesis. The tert-butoxy group protects the carboxylic acid group, enhancing the stability of the compound. The deprotection reactions release the free amino and carboxylic acid groups, allowing further functionalization and incorporation into larger molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of β-substituted butanoic acids with amino-protecting groups. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Protecting Group Chemistry: The Cbz group in the target compound is more acid-labile than the tert-butoxycarbonyl (Boc) group found in analogs . This allows selective deprotection under mild acidic conditions (e.g., HCl/dioxane), whereas Boc requires stronger acids (e.g., TFA).
Stereochemical Influence :
- The R-configuration in the target compound and its fluorinated/iodinated analogs is critical for binding interactions in enzyme inhibitors or receptor ligands. For example, fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) exploit halogen bonding in medicinal chemistry .
Substituent Effects: Phenyl vs. Heteroaryl: The 4-iodophenyl analog () enables cross-coupling reactions for bioconjugation, while the trifluorophenyl variant () improves metabolic stability via fluorine’s electron-withdrawing effects. Branching: The 3-methylbutanoic acid derivative () introduces steric hindrance, favoring helical conformations in β-peptides .
Commercial and Synthetic Relevance :
- The discontinuation of the target compound () contrasts with the availability of Boc-protected analogs, suggesting that Boc’s stability and compatibility with automated synthesizers make it more industrially viable.
Biological Activity
(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, also known by its CAS number 2350078-91-8, is a compound that has garnered attention in the field of medicinal chemistry. Its unique structure and functional groups suggest potential biological activities, particularly in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 309.36 g/mol. The compound features a benzyloxycarbonyl group and a tert-butoxy group, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its structural components, which may interact with various biological pathways. The benzyloxycarbonyl moiety is known for its role in enhancing the lipophilicity of compounds, potentially improving their membrane permeability and bioavailability.
In Vitro Studies
Recent studies have evaluated the compound's effects on cellular models. For instance, research has indicated that derivatives of amino acids similar to this compound exhibit significant inhibitory effects on fibro-genic gene expression in activated hepatic stellate cells (LX-2 cells). This suggests a potential role in anti-fibrotic therapies.
- Inhibitory Effects : Compounds with similar structures have demonstrated inhibitory rates ranging from 66.72% to 97.44% against collagen synthesis, outperforming traditional treatments like EGCG .
- Gene Expression Modulation : The compound has been shown to significantly reduce the expression levels of fibrogenic genes such as COL1A1 and TGFβ1, indicating its potential as a therapeutic agent for liver fibrosis .
Case Study 1: Liver Fibrosis
A study investigated the effects of this compound on LX-2 cells activated by TGFβ1. The results indicated that treatment with this compound led to a marked decrease in the protein levels of fibronectin and α-SMA, key markers of fibrosis. The mechanism appears to involve modulation of the IKKβ-NF-κB signaling pathway .
Case Study 2: Synthesis and Biological Evaluation
A comprehensive synthesis route for this compound was developed to enhance purity and yield. This process involved selective benzylation and esterification steps that could be optimized for large-scale production . Following synthesis, biological evaluations confirmed its efficacy in inhibiting fibro-genic responses in vitro.
Data Table: Comparison of Biological Activities
| Compound | Inhibitory Rate (%) | Target Gene | Cellular Model |
|---|---|---|---|
| This compound | 66.72 - 97.44 | COL1A1 | LX-2 Cells |
| EGCG | 36.46 | N/A | N/A |
| L-Asp | 11.33 | N/A | N/A |
Q & A
Basic: What are the common synthetic routes for (R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid?
Methodological Answer:
The synthesis typically involves sequential protection of functional groups. A general approach includes:
Amino Protection : The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/H₂O) .
Carboxyl Activation : The benzyloxycarbonyl (Cbz) group is added using benzyl chloroformate in the presence of a base like triethylamine .
Hydrolysis : Final deprotection of temporary protecting groups (e.g., tert-butyl ester hydrolysis under acidic conditions like TFA) yields the target compound .
Microwave-assisted synthesis or sonochemistry may enhance reaction efficiency by reducing time and improving yields for similar structures .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while benzyloxy groups show aromatic protons at 7.1–7.4 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₂NO₅: 308.16 g/mol) .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
Enantiomeric purity is critical for biological activity. Strategies include:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., L-proline derivatives) during key steps like amino acid coupling .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with reference data .
Advanced: What strategies optimize reaction yields in microwave-assisted synthesis?
Methodological Answer:
Microwave optimization involves:
Design of Experiments (DOE) : Vary parameters (temperature, time, solvent) systematically. For example, DMF at 120°C for 15 minutes may increase yields by 20% compared to conventional heating .
Solvent Selection : High dielectric constant solvents (e.g., DMSO) absorb microwave energy efficiently, accelerating reaction kinetics .
Catalyst Screening : Immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) reduce side reactions and simplify purification .
Advanced: How to resolve contradictions in reported biological activities of structural analogs?
Methodological Answer:
Discrepancies arise from variations in assay conditions or structural modifications. Mitigation strategies:
- Comparative Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences between analogs .
- Molecular Docking Simulations : Predict interactions with targets (e.g., dipeptidyl peptidase-4 for diabetes therapeutics) using software like AutoDock Vina .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorinated phenyl groups enhancing metabolic stability) .
Basic: What are the primary research applications of this compound?
Methodological Answer:
Key applications include:
- Peptide Synthesis : As a Boc/Cbz-protected building block for solid-phase peptide synthesis (SPPS) .
- Drug Intermediate : Used in synthesizing DPP-4 inhibitors (e.g., sitagliptin analogs) for type 2 diabetes research .
- Bioconjugation : The tert-butoxy group allows selective deprotection for site-specific modifications in antibody-drug conjugates (ADCs) .
Advanced: What challenges exist in scaling up the synthesis of this compound?
Methodological Answer:
Scale-up challenges and solutions:
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) or continuous flow systems .
- Protecting Group Stability : Boc groups may hydrolyze prematurely under acidic conditions. Optimize pH (4–5) and use scavengers (e.g., triisopropylsilane) during TFA treatment .
- Reaction Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
